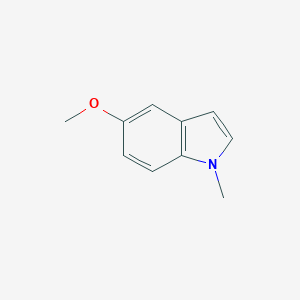

5-methoxy-1-methyl-1H-indole

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-methoxy-1-methylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-11-6-5-8-7-9(12-2)3-4-10(8)11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQNPKVBTBJUMTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30356123 | |

| Record name | 5-methoxy-1-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2521-13-3 | |

| Record name | 5-methoxy-1-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 Methoxy 1 Methyl 1h Indole

Established Synthetic Routes to 5-Methoxy-1-methyl-1H-indole

The synthesis of this compound can be achieved through several established chemical routes. These methods typically involve either the construction of the indole (B1671886) ring system with the desired substituents already in place or the modification of a pre-existing indole or indoline (B122111) core.

One of the most common strategies is the Fischer indole synthesis . chim.it This method involves the acid-catalyzed reaction of 4-methoxyphenylhydrazine with a suitable carbonyl compound, such as pyruvaldehyde dimethyl acetal, followed by N-methylation of the resulting 5-methoxyindole (B15748) to yield the final product. Another prominent route begins with 1-methylindole, which can undergo methoxylation to introduce the methoxy (B1213986) group at the C5 position. smolecule.com This is often accomplished through electrophilic aromatic substitution. smolecule.com

Alternative pathways include the dehydrogenation of a corresponding indoline. For instance, 5-methoxy-indoline can be converted to 5-methoxy-indole through a reaction in refluxing mesitylene (B46885) with a palladized carbon catalyst, achieving a 90% yield. prepchem.com The subsequent N-methylation step would then produce this compound. Furthermore, a method starting from 5-bromoindole (B119039) using sodium methoxide (B1231860) in the presence of a specific catalyst system has been developed to produce 5-methoxyindole, which can then be methylated. google.com

Optimization of Synthetic Pathways for Enhanced Yield and Efficiency

The optimization of synthetic routes is crucial for improving reaction yields, reducing waste, and enhancing scalability. For the synthesis of 5-methoxyindoles, significant efforts have been directed at refining reaction conditions. A notable example is the development of a new process for preparing 5-methoxy-1H-indole-2-carboxylic acid esters, which are valuable intermediates. acs.orgresearchgate.net Key areas of optimization in this process included the azo coupling of a diazonium salt with malonate derivatives, the Japp−Klingemann rearrangement, and the Fischer indole synthesis, resulting in a high-yield process with little waste that is operable on a molar scale. acs.orgresearchgate.net

In a different approach, the synthesis of 5-methoxyindole from 5-bromoindole was optimized through the development of a new catalyst system. This system, composed of a nitrogen-containing heterocycle and a cuprous complex, achieved a conversion rate of over 95% and a selectivity for the desired product of over 90%. google.com

Systematic optimization of reaction parameters such as the catalyst, solvent, temperature, and reaction time has proven effective in related syntheses. For example, in the iodine-catalyzed synthesis of a diindolylmethane derivative from a 5-methoxy-1H-indol-3-yl alcohol, a detailed optimization study was conducted to maximize the yield. beilstein-journals.org

Table 1: Optimization of Reaction Conditions for a Related 5-Methoxy-1H-indole Derivative Synthesis beilstein-journals.org

| Entry | Catalyst (mol %) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | - | TFE | 80 | 24 | 0 |

| 2 | - | H₂O | 100 | 24 | 0 |

| 3 | - | Acetic Acid | 100 | 24 | 56 |

| 4 | I₂ (10) | CH₃CN | 40 | 5 | 95 |

| 5 | I₂ (10) | CH₂Cl₂ | 40 | 5 | 87 |

| 6 | I₂ (10) | Toluene | 40 | 5 | 72 |

| 7 | I₂ (5) | CH₃CN | 40 | 5 | 83 |

Multistep Organic Synthesis Approaches for Complex Derivatives

The this compound scaffold serves as a crucial building block in the multistep synthesis of more complex molecules. Convergent synthesis is a common strategy, where the indole subunit and other heterocyclic fragments are prepared separately before being joined. vulcanchem.com For example, a complex triazolopyrazinone derivative can be synthesized by first preparing 5-methoxy-1-methylindole via Fischer indole synthesis and then coupling it with a separately synthesized triazolopyrazinone subunit using methods like Friedel-Crafts acylation. vulcanchem.com

Another multistep approach involves the elaboration of functional groups on the indole ring. A synthetic sequence starting from 5-methoxyindole-2-carboxylic acid involves its esterification, followed by reaction with hydrazine (B178648) hydrate (B1144303) to form 5-methoxy-1H-indole-2-carbohydrazide. mdpi.com This intermediate can then be reacted with various isatins to produce complex isatin-indole molecular hybrids. mdpi.com The synthesis of (5-Methoxy-1-methyl-1H-indol-3-YL)acetonitrile has been achieved through a pathway involving the alkylation of sodium methyl cyanoacetate (B8463686) with bromoacetaldehyde (B98955) dimethyl acetal, followed by an acid-mediated cyclization to construct the indole scaffold.

Derivatization Strategies for this compound Scaffolds

The this compound core is readily derivatized to generate a wide array of analogues. The electron-rich nature of the indole ring makes it susceptible to electrophilic substitution, allowing for the introduction of various functional groups.

Common derivatization strategies include modifications at several key positions:

C2-Position : The synthesis of this compound-2-carboxylic acid and its subsequent conversion to esters or amides is a well-documented pathway for introducing functionality at the C2 position.

C3-Position : The C3 position is highly reactive and can be functionalized through reactions like Vilsmeier-Haack formylation to yield aldehydes or through Mannich reactions. Carboxylation at this position is also a key strategy. smolecule.com

N1-Position : The indole nitrogen can be functionalized with various groups. For instance, the synthesis of 5-Methoxy-1-(phenylsulfonyl)-1H-indole demonstrates the addition of a sulfonyl group, which can influence the compound's properties. ontosight.ai

Regioselective Functionalization Techniques

Achieving regioselectivity in the functionalization of the indole ring is a significant challenge in synthetic chemistry. Various techniques have been developed to control the position of substitution on the this compound scaffold and related structures.

The C3 position is the most common site for electrophilic attack. Boron trifluoride etherate has been used to promote the highly regioselective 3-acylation of indoles, including 5-methoxy-1H-indole, with anhydrides. mdpi.com More recently, photochemical methods using ruthenium catalysts have been developed for the C3-formylation of indoles using methanol (B129727) as the carbon source. acs.org

Functionalization at the C4 position is more challenging due to the inherent electronic preference for C3. smolecule.com However, radical functionalization has been shown to favor the C4 position in 5-substituted indoles. rsc.org Directing group strategies, often employing transition metal catalysts like ruthenium, have also emerged to enable selective modifications at the C4 position. smolecule.com

Table 2: Examples of Regioselective Functionalization of 5-Methoxyindole Derivatives

| Position | Reaction Type | Reagents/Catalyst | Product Example | Reference |

| C3 | Friedel-Crafts Acylation | Propionic Anhydride / BF₃·OEt₂ | 1-(5-Methoxy-1H-indol-3-yl)propan-1-one | mdpi.com |

| C3 | Formylation (Photochemical) | Methanol / Ru-catalyst | 5-Methoxy-1H-indole-3-carbaldehyde | acs.org |

| C4 | Radical Cyclohexylation | Cyclohexane / DTBP | 4-Cyclohexyl-5-methoxy-1H-indole | rsc.org |

Catalyst Development in 5-Methoxy-1H-indole and Related Syntheses

Catalysis plays a pivotal role in the synthesis and functionalization of 5-methoxyindoles, enabling efficient and selective transformations. A variety of catalysts have been employed to this end.

Palladium Catalysts : Palladized carbon is effective for the dehydrogenation of 5-methoxy-indoline to 5-methoxy-indole. prepchem.com

Copper Catalysts : A novel catalyst system comprising a nitrogen-containing heterocycle and a cuprous complex has been developed for the efficient synthesis of 5-methoxyindole from 5-bromoindole, offering high conversion and selectivity. google.com

Brønsted and Lewis Acids : Acid catalysis is fundamental to the Fischer indole synthesis. researchgate.net Lewis acids like boron trifluoride etherate are used to direct regioselective acylations. mdpi.com

Iodine : Molecular iodine has been identified as a highly efficient and mild catalyst for the electrophilic substitution of indoles to generate complex diindolylmethanes. beilstein-journals.org

Ruthenium Catalysts : Ruthenium complexes have been developed for regioselective C-H functionalization reactions, including the photochemical formylation of the C3 position of indoles. acs.org

Exploration of Novel Synthetic Methodologies for this compound Analogues

The quest for more efficient, sustainable, and versatile synthetic methods has led to the exploration of novel technologies and reaction pathways for producing indole analogues.

Continuous Flow Synthesis : An automated, multistep continuous flow system has been developed for the synthesis of 2-(1H-indol-3-yl)thiazole derivatives. This methodology was successfully applied to produce a 2-(5-methoxy-2-methyl-1H-indol-3-yl)-4-phenylthiazole analogue, demonstrating the potential of flow chemistry for rapid and efficient library synthesis. nih.gov

Microwave-Assisted Synthesis : To reduce reaction times and often improve yields, microwave-assisted organic synthesis has been applied to indole chemistry. Solvent-free, microwave-induced reactions between isatin (B1672199) derivatives and indoles provide a rapid route to complex indole structures.

Novel Catalytic Systems : Research continues to uncover new catalytic methods for creating complex indole analogues. An iodine-catalyzed method provides an efficient route to previously challenging unsymmetrical diindolylmethanes containing a quaternary carbon, starting from indole alcohols, including a 5-methoxy-1H-indol-3-yl derivative. beilstein-journals.org Furthermore, new indole-based analogues of melatonin (B1676174), such as hydrazide/hydrazone derivatives, have been synthesized from 1-methyl-1H-indole-3-carboxaldehyde, expanding the chemical space of accessible compounds. nih.gov

Chemoenzymatic and Biocatalytic Approaches to this compound Synthesis

The development of chemoenzymatic and biocatalytic methods for the synthesis of indole derivatives has gained significant traction, offering sustainable and highly selective alternatives to traditional chemical synthesis. These approaches leverage the catalytic prowess of enzymes to perform specific chemical transformations, often under mild reaction conditions with high yields and stereoselectivity. While direct enzymatic synthesis of this compound is not extensively documented, research on related indole alkaloids and N-methylated heterocycles provides a strong foundation for its potential chemoenzymatic production.

The primary biocatalytic strategy for introducing the N-methyl group onto the indole scaffold involves the use of N-methyltransferases (NMTs). These enzymes typically utilize S-adenosyl-L-methionine (SAM) as the methyl donor to specifically methylate the nitrogen atom of the indole ring.

One notable example is the N-methyltransferase identified from Catharanthus roseus, which is involved in the biosynthesis of the anticancer agent vindoline. This enzyme, 3-hydroxy-16-methoxy-2,3-dihydrotabersonine (B1203122) N-methyltransferase (NMT), catalyzes the methylation of the indole nitrogen in a substrate that already possesses a methoxy-substituted benzene (B151609) ring. pnas.orgnih.govwikipedia.org The reaction demonstrates the enzymatic compatibility with methoxy-indole structures, suggesting that 5-methoxy-1H-indole could be a viable substrate for this or similar N-methyltransferases. The enzyme from C. roseus exhibits high substrate specificity, particularly for the 2,3-dihydrotabersonine skeleton, but the fact that it acts on a 16-methoxy substituted indole ring is a promising indicator for its potential application in the synthesis of other methoxy-indole derivatives. pnas.orgnih.gov

Furthermore, advancements in enzyme engineering have expanded the substrate scope of methyltransferases. A study on the selective N-methylation of unsaturated heterocycles showcased the use of engineered and natural methyltransferases for the N-methylation of benzimidazoles, benzotriazoles, imidazoles, and indazoles with high regioselectivity and yields. nih.gov Although this study did not include indoles, it highlights the potential to engineer methyltransferases to accept 5-methoxy-1H-indole as a substrate. The reported enzymatic cascade utilized simple alkylating agents like iodoalkanes or methyl tosylate, coupled with a SAM recycling system, making the process more economically feasible for preparative-scale synthesis. nih.gov

A chemoenzymatic approach for the synthesis of 1-methoxy-1H-indole derivatives has also been reported, utilizing the enzyme myrosinase from Brassicaceae plants. clockss.org This method involves the myrosinase-catalyzed deglucosidation of neoglucobrassicin (B1238046) to form an unstable isothiocyanate intermediate, which can then react with other molecules. While this specific example leads to an N-methoxy rather than an N-methyl group, it illustrates a chemoenzymatic strategy where an enzyme generates a reactive intermediate from a natural precursor for further chemical modification. clockss.org

The following table summarizes the key findings from studies on the enzymatic N-methylation of indole-related compounds, which could be foundational for developing a biocatalytic route to this compound.

| Enzyme | Substrate | Product | Key Findings | Reference |

| 3-hydroxy-16-methoxy-2,3-dihydrotabersonine N-methyltransferase (NMT) | 16-Methoxy-2,3-dihydro-3-hydroxytabersonine | N-methylated product | Catalyzes N-methylation on a methoxy-substituted indole ring. | pnas.orgnih.gov |

| Engineered Methyltransferases | Benzimidazoles, Benzotriazoles, Imidazoles, Indazoles | N-methylated heterocycles | High regioselectivity (>99%) and yields (up to 99%) were achieved. | nih.gov |

| Myrosinase | Neoglucobrassicin | 3-(Isothiocyanatomethyl)-1-methoxy-1H-indole | Demonstrates enzyme-mediated synthesis of a reactive 1-methoxyindole (B1630564) intermediate. | clockss.org |

The data suggests that a plausible chemoenzymatic route to this compound could involve:

While specific protocols for the target compound are yet to be developed, the existing research on the biocatalytic methylation of structurally similar molecules provides a clear and promising path forward for the development of efficient and sustainable chemoenzymatic syntheses of this compound.

Advanced Spectroscopic and Computational Analysis of 5 Methoxy 1 Methyl 1h Indole and Its Analogues

High-Resolution Spectroscopic Characterization and Structural Elucidation

The structural and electronic properties of 5-methoxy-1-methyl-1H-indole and its analogues are meticulously investigated using a suite of high-resolution spectroscopic techniques. These methods provide a detailed understanding of the molecule's constitution, conformation, and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of this compound. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom in the molecule.

In the ¹H NMR spectrum of 1,5-dimethyl-1H-indole-3-carbonitrile, a related analogue, the methyl protons of the N-methyl group (position 1) typically appear as a singlet around 3.75 ppm, while the methoxy (B1213986) protons (position 5) in a similar environment resonate at approximately 3.90 ppm. rsc.orgrsc.org The aromatic protons on the indole (B1671886) ring exhibit characteristic chemical shifts and coupling patterns that are influenced by the electron-donating methoxy group and the N-methylation. For instance, in 5-methoxy-3-methyl-1H-indole, the proton at position 4 appears as a doublet of doublets, indicative of its coupling to adjacent protons. rsc.org

The ¹³C NMR spectrum provides further confirmation of the molecular structure. The carbon of the N-methyl group in 1-methyl-1H-indole-3-carbonitrile resonates around 33.6 ppm, while the methoxy carbon in 5-methoxy-3-methyl-1H-indole is observed at approximately 56.05 ppm. rsc.orgrsc.org The carbons of the indole ring have distinct chemical shifts that are well-documented for this class of compounds. rsc.orgrsc.org Advanced NMR techniques, such as COSY, HSQC, and HMBC, can be employed for more complex analogues to definitively assign all proton and carbon signals and to establish through-bond and through-space correlations.

Interactive Data Table: Representative NMR Data for this compound Analogues

| Compound | Nucleus | Position | Chemical Shift (ppm) |

| 1,5-dimethyl-1H-indole-3-carbonitrile | ¹H | 1-CH₃ | 3.75 |

| 1,5-dimethyl-1H-indole-3-carbonitrile | ¹H | 5-CH₃ | 2.41 |

| 5-methoxy-3-methyl-1H-indole | ¹H | 5-OCH₃ | 3.90 |

| 1-methyl-1H-indole-3-carbonitrile | ¹³C | 1-CH₃ | 33.6 |

| 5-methoxy-3-methyl-1H-indole | ¹³C | 5-OCH₃ | 56.05 |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Conformational and Interaction Studies

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, offers valuable insights into the conformational and intermolecular interactions of this compound and its derivatives. The vibrational modes are sensitive to the molecular geometry and the nature of non-covalent interactions.

For indole derivatives, the N-H stretching vibration is a key diagnostic band in the FT-IR spectrum, typically appearing around 3400 cm⁻¹. vulcanchem.com However, for this compound, this band is absent due to the methylation at the N1 position. The aromatic C-H stretching vibrations are observed in the 3100-3000 cm⁻¹ region. mdpi.com The asymmetric and symmetric stretching vibrations of the methyl and methoxy groups are expected in the 2993–2835 cm⁻¹ range. mdpi.com

The C=C stretching vibrations of the aromatic ring typically appear in the 1600-1450 cm⁻¹ region. The C-O stretching vibrations of the methoxy group are also characteristic and can be found in the fingerprint region. In a study of the related compound 5-methoxy-1H-indole-2-carboxylic acid, the C-O stretching vibration was observed at 1206 cm⁻¹. mdpi.com

FT-Raman spectroscopy provides complementary information. For instance, in a study of indomethacin, a complex indole derivative, FT-Raman spectra revealed characteristic peaks for the p-chlorobenzoic acid and 5-methoxy-2-methylindole-3-acetic acid moieties. researchgate.netnih.gov Theoretical calculations, often using DFT, are frequently employed to assign the vibrational modes and to understand the conformational landscape of these molecules. worldscientific.comworldscientific.com

Mass Spectrometry for Fragmentation Analysis and Metabolite Identification

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and fragmentation pattern of this compound, which is crucial for its identification and for studying its metabolic fate.

Under electron ionization (EI), this compound is expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. nih.gov The fragmentation pattern provides structural information. Common fragmentation pathways for indole derivatives involve the loss of small neutral molecules or radicals from the side chains and the cleavage of the indole ring. For this compound, one would anticipate the loss of a methyl radical (•CH₃) from the nitrogen or the methoxy group, and the loss of formaldehyde (B43269) (CH₂O) from the methoxy group. The NIST Mass Spectrometry Data Center reports a top peak at m/z 161 for this compound, with other significant peaks at m/z 118 and 146. nih.gov

High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of the parent ion and its fragments with high accuracy, further confirming the identity of the compound. This technique is also invaluable for identifying potential metabolites by detecting mass shifts corresponding to metabolic transformations such as hydroxylation, demethylation, or conjugation.

Interactive Data Table: GC-MS Fragmentation Data for this compound

| m/z (Top Peak) | m/z (2nd Highest) | m/z (3rd Highest) |

| 161 | 118 | 146 |

Source: NIST Mass Spectrometry Data Center nih.gov

X-ray Crystallography and Polymorphism Studies of 5-Methoxy-1H-indole Derivatives

The existence of polymorphism in MI2CA highlights that different crystalline forms of the same compound can exist, each with distinct physical properties. mdpi.comdntb.gov.ua These differences arise from variations in the packing of molecules and the network of intermolecular interactions. mdpi.com For this compound, the absence of the N-H proton and the carboxylic acid group would lead to a different hydrogen bonding landscape, likely dominated by weaker C-H···O and π-π stacking interactions, which would influence its crystal packing and the potential for polymorphism.

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations and molecular modeling are indispensable tools for gaining a deeper understanding of the electronic structure, reactivity, and spectroscopic properties of this compound and its analogues at the atomic and molecular levels.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties and reactivity of molecules. DFT calculations, often employing functionals like B3LYP, provide valuable information on optimized geometry, electronic charge distribution, and frontier molecular orbitals (HOMO and LUMO). worldscientific.comworldscientific.com

For indole derivatives, the HOMO is typically localized on the electron-rich indole ring, indicating that this is the site of electrophilic attack. The LUMO distribution highlights the regions susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

Natural Bond Orbital (NBO) analysis, a feature of DFT calculations, can reveal details about intramolecular charge transfer interactions. worldscientific.comworldscientific.com For instance, in a study of a bis-indole derivative containing methoxy groups, NBO analysis confirmed intramolecular charge transfer. worldscientific.comworldscientific.com These calculations can also predict spectroscopic properties, such as vibrational frequencies and NMR chemical shifts, which often show good agreement with experimental data. worldscientific.comworldscientific.com Such computational studies are crucial for interpreting experimental results and for predicting the behavior of novel compounds.

HOMO-LUMO Analysis for Electronic Transitions and Reactivity

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in understanding the electronic and optical properties of a molecule. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. researchgate.netnih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial parameter that helps determine molecular reactivity, kinetic stability, and the energy of electronic transitions. researchgate.netirjweb.com A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

Computational studies using Density Functional Theory (DFT) on indole derivatives provide significant insights into their reactivity. For an analogue of this compound, 5-methoxy-1-methyl-2-{[4-(2-hydroxyphenyl)piperazin-1-yl]methyl}-1H-indole (KAD22), the HOMO-LUMO gap was calculated to be approximately 5 eV, which suggests moderate reactivity. vulcanchem.com In many substituted indoles, the HOMO surface is predominantly located on the electron-rich indole core, while the LUMO surface is situated on the indole system and its substituents. mdpi.com This distribution indicates that the indole ring system is the most probable region for electron donation (nucleophilic attack), making it a reactive site.

The lowest energy electronic transition in such molecules corresponds to the excitation of an electron from the HOMO to the LUMO, which is typically a π→π* transition. researchgate.net This analysis is critical for interpreting UV-Visible spectra and predicting how the molecule will interact electronically with other species. researchgate.net Global reactivity parameters, which offer a quantitative measure of molecular stability and reactivity, can be derived from the HOMO and LUMO energy values.

Table 1: Frontier Molecular Orbital (FMO) and Reactivity Data for Selected Indole Analogues

| Compound/Analogue | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Key Finding |

| KAD22 Analogue | Data not specified | Data not specified | ~5 | Indicates moderate reactivity. vulcanchem.com |

| Indole-7-carboxyldehyde | Data not specified | Data not specified | Data not specified | High dipole moment and hyperpolarizability suggest good NLO activity. arxiv.org |

| General Substituted Indoles | Comparable values | Comparable values | Comparable values | Substituents do not have a major effect on HOMO-LUMO energies. mdpi.com |

| Aloin (Anthracene derivative) | Data not specified | Data not specified | 4.61 | Influences interactions during protein docking. researchgate.net |

Molecular Electrostatic Potential Mapping for Interaction Prediction

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the three-dimensional charge distribution of a molecule and predict its reactive behavior. uni-muenchen.decomputabio.com The MEP map illustrates the electrostatic potential on the electron density surface, providing a guide to the regions of a molecule that are attractive or repulsive to a charged species. uni-muenchen.de This information is invaluable for understanding intermolecular interactions, such as drug-receptor binding and chemical reaction mechanisms. computabio.com

The MEP is typically color-coded to identify different potential regions. uni-muenchen.de

Red : Indicates regions of most negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack.

Blue : Represents regions of most positive electrostatic potential, which are electron-poor and prone to nucleophilic attack.

Green : Denotes regions of neutral or near-zero potential.

In indole derivatives, MEP analysis reveals specific sites for molecular interactions. For a molecule like this compound, the regions of negative potential (red) are expected to be concentrated around the electronegative oxygen atom of the methoxy group and the nitrogen atom of the indole ring. arxiv.org These sites are the most likely points for electrophilic interactions, including hydrogen bonding. researchgate.net Conversely, the hydrogen atoms of the methyl group and the aromatic ring would exhibit positive potential (blue), making them potential sites for nucleophilic interactions. arxiv.org By identifying these electrophilic and nucleophilic sites, MEP analysis provides a rational basis for predicting how the molecule will orient itself when interacting with other molecules, including biological targets.

Table 2: Predicted Molecular Electrostatic Potential (MEP) Characteristics

| Molecular Region | Predicted Potential | Color on MEP Map | Predicted Interaction Type |

| Oxygen of Methoxy Group | Negative | Red | Electrophilic Attack / Hydrogen Bond Acceptor |

| Nitrogen of Indole Ring | Negative | Red | Electrophilic Attack |

| Hydrogen atoms | Positive | Blue | Nucleophilic Attack / Hydrogen Bond Donor |

| Aromatic Ring (π-system) | Generally Negative/Neutral | Red/Green | π-stacking, Electrophilic Attack |

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational method that allows for the visualization and characterization of weak, non-covalent interactions within and between molecules. jussieu.frwikipedia.org Based on the electron density (ρ) and its reduced gradient (s), the NCI index identifies regions in space where non-covalent interactions occur, such as van der Waals forces, hydrogen bonds, and steric repulsion. wikipedia.org This analysis is crucial for understanding the forces that govern molecular conformation, crystal packing, and supramolecular assembly. researchgate.net

NCI plots generate 3D isosurfaces that represent the non-covalent interactions, which are color-coded to differentiate their nature:

Green Isosurfaces : Indicate weak, delocalized van der Waals interactions.

Blue Isosurfaces : Represent strong, attractive interactions like hydrogen bonds.

Red Isosurfaces : Signify repulsive interactions, such as steric clashes in crowded regions.

For substituted indoles, NCI analysis provides detailed insight into their structural stability and interaction patterns. mdpi.com In analogues of this compound, NCI maps can reveal numerous weak attractive interactions, including those between alkyl groups and aromatic hydrogen atoms. mdpi.com Specifically, weak C-H···O hydrogen bonds involving the methoxy group and adjacent parts of the molecule can be identified, which play a role in defining the molecule's preferred conformation. mdpi.com The analysis can also visualize π-π stacking interactions between indole rings in dimers or larger aggregates. The pattern of these non-covalent forces is instrumental in designing new derivatives with specific structural or binding properties. mdpi.com

Table 3: Types of Non-Covalent Interactions (NCI) in Indole Analogues

| Interaction Type | Description | Isosurface Color | Significance |

| Van der Waals Forces | Weak, delocalized attractions between non-polar regions. jussieu.fr | Green | Contributes to overall molecular stability and packing. |

| Hydrogen Bonds (e.g., C-H···O) | Stronger, directional attractive forces between a hydrogen atom and an electronegative atom like oxygen. mdpi.com | Blue | Influences and stabilizes specific molecular conformations. mdpi.com |

| Steric Repulsion | Repulsive forces between overlapping electron clouds in sterically hindered areas. acs.org | Red | Defines spatial limits and prevents molecular collapse. |

| π-π Stacking | Attractive interaction between the π-systems of aromatic rings. | Green/Blue | Important for crystal packing and interaction with aromatic residues in proteins. |

Biological Activities and Pharmacological Investigations of 5 Methoxy 1 Methyl 1h Indole and Its Analogues

Mechanisms of Action at Cellular and Molecular Levels

Receptor Binding and Modulation (e.g., G protein-coupled receptors, dopamine (B1211576) D1, D2, D3 receptors, serotonin (B10506) 5-HT1A, 5-HT2A receptors, melatonin (B1676174) receptors)

The interaction of 5-methoxy-1-methyl-1H-indole and its analogues with various receptors is a key aspect of their pharmacological profile. Due to structural similarities with endogenous ligands, these compounds exhibit binding affinity for several receptor types, particularly within the G protein-coupled receptor (GPCR) family.

Dopamine Receptors: Certain analogues of this compound have been investigated for their affinity to dopamine receptors. For instance, the analogue 5-methoxy-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole demonstrates high affinity for dopamine D₂ receptors, with a reported Ki value of 4.2 nM. vulcanchem.com This interaction is attributed to hydrogen bonding between the indole (B1671886) NH group and Asp114, as well as π-stacking interactions between the methoxy (B1213986) group and Phe389 within the D₂ receptor's hydrophobic pocket. vulcanchem.com Conversely, another analogue, KAD22 (5-methoxy-1-methyl-2-{[4-(2-hydroxyphenyl)piperazin-1-yl]methyl}-1H-indole) , which was initially designed as a potential dopamine D₂ receptor agonist, showed no affinity for this receptor. benthamdirect.comingentaconnect.com Additionally, This compound-2-carbaldehyde has been found to bind to and activate the dopamine D2 receptor, leading to a conformational change that increases the receptor's affinity for dopamine. cymitquimica.comcymitquimica.com An analogue identified as D2AAK1 has been characterized as a dopamine D₂ receptor antagonist with a Ki of 58 nM and also shows affinity for D₁ and D₃ receptors. researchgate.net

Serotonin Receptors: The structural resemblance of these indole compounds to serotonin suggests potential interactions with serotonin (5-HT) receptors. smolecule.com Research has confirmed that some analogues are active at various 5-HT receptor subtypes. For example, 5-methoxy-7-methyl-1H-indole has been shown to have an affinity for the 5-HT2A receptor. biosynth.com The analogue D2AAK1 also exhibits nanomolar to low micromolar affinity for 5-HT1A and 5-HT2A receptors. researchgate.net The enantiomers of 3-[(N-methylpyrrolidin-2-yl)methyl]-5-methoxy-1H-indole have been synthesized and studied for their serotonergic pharmacology, revealing stereogenic differentiation in their binding to serotonin receptors. acs.org

Melatonin Receptors: Melatonin, or N-acetyl-5-methoxytryptamine, acts through two high-affinity GPCRs, MT₁ and MT₂. nih.govnih.gov Analogues of this compound are being explored for their potential to modulate these receptors. 5-Methoxy-7-methyl-1H-indole acts as a potent agonist of melatonin receptors. biosynth.com The development of photo-activatable ligands for melatonin receptors has included derivatives of 5-methoxy-1H-indole, highlighting the importance of the 5-methoxy group for high binding affinity. acs.org However, it is noteworthy that 5-methoxytryptamine (B125070) (5-MT), a related compound, does not have an affinity for melatonin receptors, though it can be metabolized to melatonin in the body. wikipedia.org

| Compound | Receptor Target | Finding |

| 5-methoxy-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | Dopamine D₂ | High affinity (Ki = 4.2 nM). vulcanchem.com |

| KAD22 | Dopamine D₂ | No affinity. benthamdirect.comingentaconnect.com |

| This compound-2-carbaldehyde | Dopamine D₂ | Binds and activates, increasing dopamine affinity. cymitquimica.comcymitquimica.com |

| D2AAK1 | Dopamine D₁, D₂, D₃, Serotonin 5-HT1A, 5-HT2A | Multi-target antagonist/partial agonist. researchgate.net |

| 5-methoxy-7-methyl-1H-indole | Serotonin 5-HT2A, Melatonin Receptors | Affinity for 5-HT2A and potent agonism at melatonin receptors. biosynth.com |

| 3-[(N-methylpyrrolidin-2-yl)methyl]-5-methoxy-1H-indole | Serotonin Receptors | Stereogenic differentiation in binding. acs.org |

Enzyme Inhibition and Activation (e.g., kinases, cyclo-oxygenases, glutathione (B108866) peroxidase, superoxide (B77818) dismutase, phospholipase A2)

The pharmacological effects of this compound and its analogues extend to the modulation of various enzymes.

Cyclo-oxygenases (COX): Certain methoxy-activated indole derivatives have been investigated for their ability to inhibit COX-1 and COX-2 enzymes, which are key in the inflammatory process. One such compound, 3-(5-methoxy-1H-indol-3-yl)-1-(4-(methylsulfonyl)phenyl)prop-2-en-1-one , has been identified as a potent inhibitor of both COX-1 and COX-2. chim.it Another derivative, 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide (MMINA) , has been shown to downregulate the expression of COX-2. researchgate.netresearchgate.net

Glutathione Peroxidase (GPx) and Superoxide Dismutase (SOD): The MMINA analogue has demonstrated the ability to enhance the activity of crucial antioxidant enzymes. Studies have shown that treatment with MMINA can boost the activity of both glutathione peroxidase (GPx) and superoxide dismutase (SOD). nih.govnih.gov These enzymes are vital components of the cellular antioxidant defense system, protecting against damage from reactive oxygen species. jmb.or.kr

Phospholipase A₂ (PLA₂): Inhibition of phospholipase A₂ (PLA₂) is another reported activity of indole derivatives. 5-Methoxy-3-methyl-1H-indole has been shown to inhibit the activity of phospholipase A₂, an enzyme that releases arachidonic acid from cell membranes, a precursor for inflammatory mediators. biosynth.com Furthermore, a derivative, 5-methoxy-2-methyl-1-(phenylmethyl)-1H-indole-3-acetic acid , was identified as a lead compound in a program screening for inhibitors of human nonpancreatic secretory phospholipase A₂. nih.gov

| Compound/Analogue | Enzyme Target | Effect |

| 3-(5-methoxy-1H-indol-3-yl)-1-(4-(methylsulfonyl)phenyl)prop-2-en-1-one | COX-1, COX-2 | Inhibition. chim.it |

| MMINA | COX-2 | Downregulation of expression. researchgate.netresearchgate.net |

| MMINA | Glutathione Peroxidase (GPx), Superoxide Dismutase (SOD) | Boosted activity. nih.govnih.gov |

| 5-Methoxy-3-methyl-1H-indole | Phospholipase A₂ | Inhibition. biosynth.com |

| 5-methoxy-2-methyl-1-(phenylmethyl)-1H-indole-3-acetic acid | Phospholipase A₂ | Inhibition. nih.gov |

Modulation of Signal Transduction Pathways (e.g., NF-κB, STAT-3, IL-1, COX-2, iNOS, TNF-α, Wnt signaling)

Research into the analogue 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide (MMINA) has revealed its significant impact on key inflammatory signaling pathways. Studies have demonstrated that MMINA can downregulate the expression of several signal transduction pathways that regulate genes involved in inflammation. researchgate.netresearchgate.net This includes the downregulation of nuclear factor-kappa B (NF-κB), Signal Transducer and Activator of Transcription 3 (STAT-3), interleukin-1 (IL-1), cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and tumor necrosis factor-alpha (TNF-α). researchgate.netresearchgate.netnih.gov The protein expression of these regulatory factors was also found to be downregulated in various tissues. researchgate.netresearchgate.net

The Wnt signaling pathway, a crucial network in development and disease, is another area of interest. stanford.educusabio.com While direct modulation by this compound itself is not extensively documented, a related compound, (1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid , has been noted to play a role in the Wnt signaling pathway in intestinal stem cells, promoting prostaglandin (B15479496) E2 synthesis which in turn stimulates Wnt signaling and tissue regeneration. drugbank.com

| Compound/Analogue | Signaling Pathway | Effect |

| MMINA | NF-κB, STAT-3, IL-1, COX-2, iNOS, TNF-α | Downregulation of expression. researchgate.netresearchgate.netnih.gov |

| (1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid | Wnt signaling | Promotes prostaglandin E2 synthesis, stimulating the pathway. drugbank.com |

Redox Modulation and Reactive Oxygen Species (ROS) Generation

This compound and its analogues have demonstrated notable antioxidant properties and the ability to modulate cellular redox states. The parent compound itself has been shown to scavenge free radicals, which contributes to its potential protective effects against oxidative stress. smolecule.com

The analogue KAD22 was found to be a potent antioxidant, despite its lack of affinity for the D2 dopamine receptor for which it was originally designed. benthamdirect.comingentaconnect.com Similarly, 5-methoxy-3-methyl-1H-indole also exhibits antioxidant properties due to its free radical scavenging ability. biosynth.com

The derivative 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide (MMINA) has been shown to counteract oxidative stress by reversing the augmentation of nitric oxide (NO) and malondialdehyde (MDA), which are markers of oxidative damage. nih.gov Furthermore, MMINA's mechanism of action is predicted to be through the inhibition of reactive oxygen species (ROS). researchgate.net

Immunomodulatory Activity

The immunomodulatory potential of this compound derivatives has been explored, particularly in the context of their anti-inflammatory effects. The analogue 5-methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole (MMIMI) has been investigated for its immunomodulatory activity using molecular docking approaches. worldscientific.com Additionally, a related compound, 3-(2-(5-methoxy-1-methyl-1H-indol-3-yl)ethyl)-1,3-oxazolidin-2-one , was synthesized from 1-methyl-5-methoxy-1H-indole-3-carbaldehyde and has been noted in the context of designing serotonin receptor ligands, which can have immunomodulatory effects. uj.edu.pl

In Vitro Pharmacological Profiling

The in vitro pharmacological profiling of this compound and its analogues has revealed a range of biological activities.

The analogue KAD22 was identified as a potent antioxidant in in vitro studies. benthamdirect.com Research on (5-Methoxy-1-methyl-1H-indol-3-YL)acetonitrile has shown its role as a precursor in the synthesis of various biologically active molecules, with studies documenting its efficacy in various biological assays, including potential anticancer and antimicrobial activities. Another study on new isatin-indole conjugates, including a derivative of this compound, reported in vitro antiproliferative activities against cancer cell lines. nih.gov Specifically, compound 5m from this series, which incorporates the 5-methoxy-1-methyl-indole moiety, showed significant antiproliferative potency. nih.gov

| Compound/Analogue | In Vitro Activity |

| KAD22 | Potent antioxidant. benthamdirect.com |

| (5-Methoxy-1-methyl-1H-indol-3-YL)acetonitrile | Precursor for biologically active molecules with potential anticancer and antimicrobial effects. |

| Isatin-indole conjugate (compound 5m) | Antiproliferative activity against cancer cell lines. nih.gov |

Antiproliferative and Cytotoxic Efficacy in Cancer Cell Lines

Derivatives of this compound have demonstrated notable antiproliferative and cytotoxic effects against a range of human cancer cell lines. The introduction of various functional groups to the indole core has led to the development of potent anticancer agents.

Studies have shown that certain indole derivatives can inhibit the proliferation of cancer cells and induce apoptosis. For instance, (5-Methoxy-1-methyl-1H-indol-3-YL)acetonitrile has been shown to significantly inhibit the proliferation of breast cancer (4T1) and glioblastoma cell lines. Similarly, other analogues have demonstrated the ability to induce apoptosis in cancer cells, leading to a reduction in cell viability. Some indole-based compounds have been found to cause cell cycle arrest, typically at the G2/M phase, thereby inhibiting cancer cell proliferation.

The antiproliferative activity of these compounds is often attributed to their interaction with key signaling pathways. One such target is the fibroblast growth factor receptor (FGFR), which plays a crucial role in cell growth and differentiation.

A series of 5-methoxyindole (B15748) tethered C-5 functionalized isatins exhibited significant average growth inhibition, ranging from 22.6% to 97.8%, against tested human cancer cell lines. nih.gov Notably, compounds with N-unsubstituted, N-methyl, N-benzyl, or N-phenyl moieties on the isatin (B1672199) ring showed high average growth inhibition, with some analogues being more potent than the standard drug sunitinib (B231). nih.gov For example, compound 5o (an N-benzyl derivative) and 5w (an N-phenyl derivative) displayed IC₅₀ values of 1.69 µM and 1.91 µM, respectively, which are significantly lower than that of sunitinib (IC₅₀ = 8.11 µM). nih.gov Further investigation into compound 5o revealed it caused a lengthening of the G1 phase and a reduction in the S and G2/M phases of the cell cycle. nih.gov

Another study on new isatin-indole conjugates reported antiproliferative activities against various cancer cell lines, with IC₅₀ values for the most active compound, 5m , being approximately seven-fold more potent than sunitinib. nih.gov This compound was found to increase the number of cells in the G1 phase while reducing those in the G2/M and S phases. nih.gov

Furthermore, novel indole-based chemical entities, specifically substituted benzyl-1H-indole-2-carbohydrazides, have been synthesized and evaluated for their cytotoxicity. mdpi.comsemanticscholar.org All tested compounds showed cytotoxicity against MCF-7 (breast), A549 (lung), and HCT (colon) cancer cell lines. mdpi.comsemanticscholar.org Compound 4e from this series demonstrated the highest cytotoxicity with an average IC₅₀ of 2 µM and was shown to induce apoptosis. mdpi.comsemanticscholar.org

The table below summarizes the antiproliferative activity of selected this compound analogues.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 5o | Multiple | 1.69 | nih.gov |

| 5w | Multiple | 1.91 | nih.gov |

| 5m | Multiple | 1.17 | nih.gov |

| 4e | Multiple | 2 | mdpi.comsemanticscholar.org |

| Sunitinib (Reference) | Multiple | 8.11 | nih.govnih.gov |

Antimicrobial and Antiviral Potentials

The this compound scaffold has also been explored for its antimicrobial and antiviral properties. Indole derivatives are known to possess a broad spectrum of activity against various pathogens.

Preliminary investigations suggest that this compound itself may have antimicrobial effects against certain bacterial strains. smolecule.com An analogue, (5-Methoxy-1-methyl-1H-indol-3-YL)acetonitrile, has demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The antimicrobial potential is often linked to the presence of the indole and other heterocyclic rings like thiazole. smolecule.com For example, the 5-methoxy group on the indole ring has been identified as critical for antimicrobial activity, with its removal leading to a significant decrease in potency. vulcanchem.com

In the realm of antiviral research, some indole derivatives have been investigated for their activity against viruses like HIV. One study reported that a 1-benzyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid derivative showed a significant reduction in viral load in infected cell cultures.

Furthermore, pyridine-indole compounds synthesized from 5-methoxy-1H-indole-3-carbaldehyde have been evaluated for their in vitro antibacterial activity against Mycobacterium tuberculosis H37Rv, showing promising minimum inhibitory concentrations (MIC). nih.gov

The table below highlights the antimicrobial activity of a selected indole analogue.

| Compound | Microorganism | Activity | Reference |

| (5-Methoxy-1-methyl-1H-indol-3-YL)acetonitrile | MRSA | Significant antibacterial activity |

Antioxidant and Anti-inflammatory Effects

The antioxidant and anti-inflammatory properties of this compound and its analogues are well-documented, suggesting their potential in mitigating diseases associated with oxidative stress and inflammation.

The 5-methoxy group is considered important for the antioxidant and free radical scavenging properties of these compounds. acs.org The electron-donating nature of the methoxy group is known to increase the stability of free radicals, thereby enhancing antioxidant activity. researchgate.net Indole derivatives have been shown to scavenge free radicals, which contributes to their protective effects against oxidative stress. smolecule.com

A study on a novel indole derivative, 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide (MMINA), demonstrated significant antioxidant and anti-inflammatory activities. researchgate.netmdpi.com In a rodent model of cisplatin-induced organ damage, MMINA treatment reversed the increase in nitric oxide (NO) and malondialdehyde (MDA) levels, while boosting the activity of antioxidant enzymes like glutathione peroxidase (GPx) and superoxide dismutase (SOD). researchgate.netnih.gov MMINA also downregulated the expression of inflammatory genes such as NF-κB, STAT-3, IL-1, COX-2, iNOS, and TNF-α. researchgate.netnih.gov

Another study highlighted that a series of 5-methoxy-2-methyl-1H-indol-3-yl)-N'- (substituted benzylidene) acetohydrazide derivatives exhibited potent antioxidant properties in the DPPH assay, with some compounds showing superior activity to ascorbic acid. iaps.org.in

The anti-inflammatory effects of these compounds are often linked to the inhibition of enzymes like cyclooxygenase (COX). chim.it For instance, MMINA was found to downregulate COX-2 expression. researchgate.net

Neuroprotective and Neurotrophic Properties

Analogues of this compound have shown promise as neuroprotective and neurotrophic agents, potentially offering therapeutic benefits for neurodegenerative diseases such as Parkinson's and Alzheimer's.

The structural similarity of some of these compounds to serotonin and melatonin contributes to their potential neuroprotective effects. smolecule.com Research suggests that certain derivatives can preserve mitochondrial function and attenuate oxidative stress, providing neuroprotection. For example, in a Parkinson's disease model using SH-SY5Y cells, a derivative reduced rotenone-induced oxidative stress, likely through the activation of the Nrf2 pathway. vulcanchem.com

A multi-target ligand, D2AAK1 (3-{[4-(5-methoxy-1H-indol-3-yl)-1,2,3,6-tetrahydropyridin-1-yl]methyl}-1,2-dihydroquinolin-2-one), has been identified as having antipsychotic, anxiolytic, and pro-cognitive activity. researchgate.net This compound was found to stimulate neuron growth and survival and promote neuron integrity, possibly through the activation of neurotrophic factors. researchgate.net

Furthermore, hybrids of curcumin (B1669340) and melatonin, incorporating the 5-methoxyindole moiety, have been designed as neuroprotectants for Alzheimer's disease. acs.org These hybrid compounds aim to combine the antioxidant, anti-inflammatory, and metal-chelating properties of their parent molecules. acs.org

In Vivo Pharmacological Efficacy and Safety Assessment

The therapeutic potential of this compound analogues has been further evaluated in various in vivo animal models, providing insights into their efficacy and safety.

Rodent Models for Disease-Specific Efficacy

Chemoprotective agents against cisplatin-induced organ damage

A significant area of in vivo research has focused on the protective effects of these compounds against chemotherapy-induced toxicity. The indole derivative MMINA has been extensively studied as a chemoprotective agent against cisplatin-induced organ damage in rodent models. researchgate.netnih.govnih.gov Cisplatin, a potent anticancer drug, is known for its dose-limiting side effects, including nephrotoxicity and hepatotoxicity, which are linked to the generation of reactive oxygen species (ROS). nih.gov In these studies, MMINA treatment was shown to normalize plasma levels of biochemical enzymes that are typically elevated during organ damage. nih.gov The compound effectively downregulated the expression of inflammatory and apoptotic signaling pathways in the liver, kidney, heart, and brain. researchgate.netnih.gov

Antipsychotics and Parkinson's disease models

In the context of neurological disorders, the compound D2AAK1 has demonstrated antipsychotic-like properties in animal models. researchgate.net For instance, it was shown to decrease amphetamine-induced hyperactivity in mice, suggesting a neuroleptic effect. researchgate.net This compound also exhibited anxiolytic-like and pro-cognitive potential in relevant behavioral tests. researchgate.net In a Parkinson's disease model, a this compound derivative demonstrated neuroprotective effects. vulcanchem.com

Biomarker Analysis in Animal Studies

Biomarker analysis in animal studies has provided crucial mechanistic insights into the pharmacological effects of this compound analogues.

In studies investigating the chemoprotective effects of MMINA against cisplatin-induced toxicity, a significant reversal of oxidative stress markers was observed. nih.govnih.gov Cisplatin administration led to a marked increase in tissue levels of malondialdehyde (MDA), a marker of lipid peroxidation, and nitric oxide (NO). nih.gov MMINA treatment effectively reversed these increases. nih.govnih.gov

Furthermore, the activity of key antioxidant enzymes, which are often depleted by cisplatin, was restored by MMINA. Specifically, a decline in the activity of glutathione peroxidase (GPx) and superoxide dismutase (SOD) in the liver, kidney, heart, and brain tissues of cisplatin-administered rats was observed. nih.gov Post-treatment with MMINA significantly prevented this decrease, boosting the activity of these protective enzymes. nih.govnih.gov

Analysis of inflammatory markers in whole blood showed a significant decrease in the population of CD4+COX-2, STAT3, and TNF-α cells after MMINA administration. researchgate.netnih.gov This indicates a potent anti-inflammatory effect at the cellular level. The downregulation of inflammatory genes such as NF-κB, STAT-3, IL-1, COX-2, iNOS, and TNF-α was also confirmed at the protein expression level in various organs. researchgate.netnih.gov

The table below presents the effect of an indole analogue (MMINA) on key biomarkers in a cisplatin-induced organ damage model.

| Biomarker | Effect of Cisplatin | Effect of MMINA Treatment | Reference |

| Nitric Oxide (NO) | Increased | Reversed increase | nih.govnih.gov |

| Malondialdehyde (MDA) | Increased | Reversed increase | nih.govnih.gov |

| Glutathione Peroxidase (GPx) | Decreased | Boosted activity | nih.govnih.gov |

| Superoxide Dismutase (SOD) | Decreased | Boosted activity | nih.govnih.gov |

| CD4+COX-2, STAT3, TNF-α | Increased | Decreased population | researchgate.netnih.gov |

Behavioral Studies and Central Nervous System Effects

Scientific literature focusing specifically on the behavioral and central nervous system (CNS) effects of the chemical compound This compound is limited. This compound is most frequently cited as a chemical intermediate in the synthesis of more complex molecules for potential therapeutic applications, including treatments for neurodegenerative diseases and as allosteric modulators for dopamine receptors. nih.gov While its structural similarity to neuroactive compounds like serotonin suggests potential for neuroprotective or antioxidant properties, detailed in vivo behavioral studies on this specific molecule are not extensively reported in peer-reviewed publications. smolecule.com

In contrast, significant research has been conducted on the behavioral and CNS effects of structurally related analogues of this compound, particularly tryptamine (B22526) derivatives. These studies provide insight into how modifications to the core indole structure influence pharmacological activity.

Detailed pharmacological investigations have been performed on several analogues, providing a basis for understanding the potential CNS effects of this class of compounds.

5-methoxy-N,N-diisopropyltryptamine (5-MeO-DiPT)

This analogue, also known as "Foxy Methoxy," has been studied for its effects on rodent behavior, which are often used as predictors of psychoactive effects in humans.

Head-Twitch Response (HTR): In rodents, 5-MeO-DiPT induces the head-twitch response, a behavioral proxy for psychedelic-like effects. Current time information in Bangalore, IN. This response is significantly weaker than that produced by other tryptamines like 5-MeO-DMT. Current time information in Bangalore, IN. The HTR induced by 5-MeO-DiPT can be blocked by antagonists of the serotonin 5-HT2A receptor, indicating this receptor's key role in its mechanism of action. nih.govCurrent time information in Bangalore, IN.

Locomotor Activity: Studies in rodents have shown that 5-MeO-DiPT causes hypolocomotion, a decrease in spontaneous movement. Current time information in Bangalore, IN.

Drug Discrimination Studies: In rats trained to discriminate the hallucinogen lysergic acid diethylamide (LSD) from a placebo, 5-MeO-DiPT partially substitutes for LSD. Current time information in Bangalore, IN.

Neurotransmitter Effects: In rats, 5-MeO-DiPT has been shown to increase the release of dopamine and glutamate (B1630785) in brain regions such as the striatum, nucleus accumbens, and frontal cortex. nih.govsissa.it It also acts as a competitive inhibitor of the serotonin transporter (SERT). uj.edu.pl

5-methoxy-N-methyl-N-isopropyltryptamine (5-MeO-MiPT)

Also known as "Moxy," this compound is another analogue with documented CNS effects.

Locomotor Activity: In mice, 5-MeO-MiPT has been observed to cause changes in locomotor activity, with stimulatory effects noted at specific time points after administration. sunderland.ac.uk

Neuropharmacology: The pharmacological profile of 5-MeO-MiPT is complex, involving interactions with multiple serotonin receptors. researchgate.net Its hallucinogenic effects are believed to be mediated primarily through the 5-HT2A receptor. sunderland.ac.ukresearchgate.net

5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT)

As a potent and well-studied tryptamine, 5-MeO-DMT serves as a key reference compound.

Receptor Activity: An indazole analogue of 5-MeO-DMT was found to have low micromolar activity at the 5-HT2A receptor, with higher potency at the 5-HT2B and 5-HT2C subtypes. chim.it The 1-methylindazole (B79620) analogue, structurally closer to this compound, was significantly less potent at the 5-HT2A receptor. chim.it

The following tables summarize key findings from behavioral and CNS studies on these analogues.

Table 1: Behavioral Effects of this compound Analogues in Rodents

| Compound | Animal Model | Behavioral Assay | Observed Effect | Citation |

| 5-MeO-DiPT | Rodents | Head-Twitch Response | Produces HTR, but weaker than 5-MeO-DMT. | Current time information in Bangalore, IN. |

| Rodents | Locomotor Activity | Induces hypolocomotion. | Current time information in Bangalore, IN. | |

| Rats | Drug Discrimination (LSD) | Partially substitutes for LSD. | Current time information in Bangalore, IN. | |

| 5-MeO-MiPT | Mice | Locomotor Activity | Changes in locomotor activity with stimulatory effects. | sunderland.ac.uk |

| 5-MeO-NMT | Rodents | Head-Twitch Response | Does not produce HTR. | |

| Rodents | Locomotor Activity | Induces hypolocomotion. |

Table 2: Central Nervous System Effects of this compound Analogues

| Compound | System/Receptor | Effect | Citation |

| 5-MeO-DiPT | 5-HT2A Receptor | Agonism is thought to be the primary mechanism for hallucinogenic effects. | Current time information in Bangalore, IN. |

| 5-HT1A Receptor | High binding affinity. | Current time information in Bangalore, IN. | |

| Dopamine & Glutamate | Increases release in the striatum, nucleus accumbens, and frontal cortex. | nih.govsissa.it | |

| Serotonin Transporter (SERT) | Acts as a competitive inhibitor. | uj.edu.pl | |

| 5-MeO-MiPT | 5-HT2A Receptor | Believed to be responsible for hallucinogenic effects. | sunderland.ac.ukresearchgate.net |

| 5-MeO-DMT Analogue (1-Methylindazole) | 5-HT2A Receptor | Markedly less potent compared to 5-MeO-DMT. | chim.it |

| 5-MeO-NMT | 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C Receptors | Potent agonist. |

Structure Activity Relationship Sar and Drug Design Based on 5 Methoxy 1 Methyl 1h Indole Scaffold

Identification of Key Pharmacophores and Structural Motifs Influencing Biological Activity

The biological activity of derivatives of 5-methoxy-1-methyl-1H-indole is significantly influenced by the nature and position of various substituents on the indole (B1671886) ring. The indole nucleus itself, being an electron-rich aromatic system, is a critical component for intermolecular interactions with biological targets. vulcanchem.com

Key pharmacophoric features often include:

The 5-methoxy group: This group is frequently critical for biological activity. For instance, in a series of indole-benzofuran hybrids, the 5-methoxy group on the indole ring was found to be crucial for antimicrobial activity, with its removal leading to a significant decrease in potency. vulcanchem.com This group can participate in hydrogen bonding and influences the electronic properties of the indole ring.

The N1-methyl group: Substitution at the N1 position of the indole ring, such as with a methyl group, can impact the molecule's metabolic stability and its interaction with target proteins. vulcanchem.com Alkylation at this position can prevent the formation of certain metabolites and can orient other substituents in a specific manner for optimal binding. For example, in a series of 2-alkoxycarbonyl-3-anilinoindoles, methylation at the N-1 position retained activity equivalent to the parent N-1H analogues. cardiff.ac.uk

Substituents at the C3 position: The C3 position is a common site for modification to modulate biological activity. For example, attaching a piperazinylmethyl group at C3 has led to the development of potent 5-HT6 receptor antagonists. nih.gov The nature of the substituent at C3 can influence the compound's selectivity and potency for various receptors.

The indole core itself: The planar, aromatic indole ring system is a key structural motif that facilitates pi-pi stacking interactions and other non-covalent bonds with biological targets.

The combination of these structural features creates a specific three-dimensional arrangement of atoms, or pharmacophore, that is recognized by a particular biological target. For instance, in a series of melatonin (B1676174) receptor ligands, the 5-methoxyindole (B15748) moiety is a key component for binding. mdpi.com

Rational Design of Novel this compound Analogues for Targeted Therapies

Rational drug design leverages the understanding of SAR to create novel analogues with improved potency, selectivity, and pharmacokinetic properties. For the this compound scaffold, this often involves a multi-step process.

One prominent example is the development of SUVN-502, a potent and selective 5-HT6 receptor antagonist for the potential treatment of Alzheimer's disease. nih.govacs.org The design process started with a series of 3-(piperazinylmethyl)indole derivatives. Optimization of this series led to the identification of 1-[(2-bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole (SUVN-502). nih.gov This molecule exhibits high affinity for the human 5-HT6 receptor and high selectivity over numerous other targets. nih.gov

Another approach involves pharmacophore hybridization, where the 5-methoxyindole fragment is combined with other bioactive pharmacophores to create new molecular hybrids. mdpi.com This strategy aims to develop compounds that can interact with multiple targets or exhibit synergistic effects. mdpi.com

The design of targeted therapies often focuses on specific molecular targets. For instance, derivatives of this compound have been investigated as:

Anticancer agents: By targeting pathways involved in cancer cell growth and survival. smolecule.com

Neuroprotective agents: Due to their structural similarity to serotonin (B10506) and their ability to modulate neurotransmitter activity. smolecule.com

Antimicrobial agents: By inhibiting essential enzymes in bacteria. vulcanchem.com

The rational design process is iterative, involving cycles of design, synthesis, and biological evaluation to refine the structure of the lead compound and optimize its therapeutic potential.

Computational Approaches to SAR Elucidation (e.g., Molecular Docking, Dynamic Simulations, Virtual Screening)

Computational methods are indispensable tools in modern drug discovery for elucidating SAR and guiding the design of new molecules.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govresearchgate.net For this compound derivatives, docking studies have been used to identify key interactions with target proteins. For example, in the study of an indole derivative as a chemoprotective agent, molecular docking helped to understand its interaction with human serum albumin. researchgate.net Docking simulations can also be used to predict the binding affinity of a series of analogues, helping to prioritize which compounds to synthesize and test.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time. nih.gov This can reveal important information about the stability of the binding pose predicted by docking and the role of solvent molecules in the binding process. For the indole derivative MMINA, dynamic simulations were in agreement with experimental findings regarding its mechanism of action. nih.govresearchgate.net

Virtual Screening: This computational technique is used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov Structure-based virtual screening, which uses the 3D structure of the target protein, has been successfully employed to identify novel ligands for aminergic G protein-coupled receptors, including derivatives containing the 5-methoxy-1H-indole moiety. researchgate.netresearchgate.net

Density Functional Theory (DFT): DFT calculations are used to study the electronic structure and properties of molecules. worldscientific.comresearchgate.net These calculations can provide insights into the molecule's reactivity, vibrational frequencies, and NMR chemical shifts, which can be correlated with experimental data to confirm the structure and understand its properties. worldscientific.comresearchgate.net

These computational approaches, often used in combination, provide a powerful platform for understanding the SAR of this compound derivatives and for designing new compounds with desired biological activities.

Combinatorial Chemistry and High-Throughput Screening for Derivative Discovery

Combinatorial chemistry is a powerful strategy for rapidly generating large libraries of diverse compounds. This approach, coupled with high-throughput screening (HTS), allows for the efficient exploration of the chemical space around the this compound scaffold to discover new derivatives with interesting biological activities.

The synthesis of libraries of indole derivatives can be achieved through various methods, including the Fischer indole synthesis, which is a versatile and widely used method for constructing the indole ring system. vulcanchem.comchim.it By using a variety of starting materials (e.g., different phenylhydrazines and ketones), a diverse range of indole derivatives can be synthesized.

Once a library of compounds has been generated, HTS is used to rapidly assess their biological activity against a specific target or in a particular cellular assay. This allows for the identification of "hits" from the library that can then be further optimized through medicinal chemistry efforts.

For example, a library of isatin-indole molecular hybrids was synthesized and screened for antimicrobial activity. mdpi.com This approach led to the discovery of several compounds with promising antibacterial and antifungal properties.

While specific examples of large-scale combinatorial libraries based solely on the this compound scaffold are not extensively detailed in the provided search results, the principles of combinatorial chemistry and HTS are broadly applicable to this and other privileged scaffolds in drug discovery. The generation of focused libraries around this core structure, followed by HTS, represents a viable strategy for the discovery of novel therapeutic agents.

Metabolism, Biotransformation, and Pharmacokinetic Profiling of 5 Methoxy 1 Methyl 1h Indole Derivatives

Phase I Metabolic Transformations

Phase I metabolism introduces or exposes functional groups on the parent compound, typically through oxidation, reduction, or hydrolysis. For indole (B1671886) derivatives, key oxidative reactions include hydroxylation and N-dealkylation.

Hydroxylation of the Indole Ring and Alkyl Groups:

Hydroxylation is a primary metabolic pathway for many indole-containing compounds. This can occur at various positions on the indole nucleus or on attached alkyl groups. For instance, in studies of related tryptamines, hydroxylation of the indole ring has been observed as a significant metabolic step in vivo. researchgate.net Specifically, for compounds with a 5-methoxy group, O-demethylation can occur, leading to the formation of a hydroxyl group at the 5-position. wikipedia.org This process can yield metabolites with altered pharmacological activity. For example, the O-demethylation of 5-MeO-DMT by the enzyme CYP2D6 results in the formation of bufotenin, which has a higher affinity for the 5-HT2A serotonin (B10506) receptor. wikipedia.org

Hydroxylation can also occur on alkyl substituents. In the case of tryptamine (B22526) derivatives with N,N-dialkyl groups, hydroxylation of these alkyl chains is a common metabolic route. researchgate.net

Phase II Metabolic Conjugations

Following Phase I transformations, the newly introduced or exposed functional groups serve as sites for Phase II conjugation reactions. These reactions involve the addition of endogenous polar molecules, which significantly increases the water solubility of the metabolite, facilitating its excretion. longdom.org

Glucuronidation and Sulfation:

Glucuronidation is a major Phase II pathway where glucuronic acid is attached to the metabolite. uomus.edu.iq This process is catalyzed by UDP-glucuronosyltransferases (UGTs). drughunter.com For indole derivatives that have undergone hydroxylation, the resulting hydroxyl group is a prime site for glucuronidation. For example, a glucuronic acid conjugate formed after hydroxylation of the indole ring has been identified as a metabolite in in vivo studies of some tryptamines. researchgate.net

Sulfation, another important conjugation reaction, involves the transfer of a sulfate (B86663) group to the metabolite, a reaction mediated by sulfotransferase (SULT) enzymes. longdom.org This also increases the polarity of the compound. Hydroxylated metabolites of indole derivatives can undergo sulfation, leading to the formation of sulfate conjugates. researchgate.net

Enzyme Systems Involved in 5-Methoxy-1-methyl-1H-indole Metabolism

The biotransformation of this compound and its derivatives is primarily carried out by a superfamily of enzymes known as cytochrome P450 (CYP) monooxygenases.

Cytochrome P450 Monooxygenases:

CYP enzymes are central to Phase I metabolism, catalyzing a wide range of oxidative reactions. nih.gov Several CYP isoforms have been implicated in the metabolism of indole derivatives. For instance, CYP3A4 has been shown to have the highest "aromatase" activity in converting indoline (B122111) to indole. nih.gov Studies on related compounds have indicated that CYP1A1, CYP1A2, and CYP3A4 can be involved in their bioactivation. uea.ac.uk Specifically, CYP2D6 is responsible for the O-demethylation of 5-MeO-DMT. wikipedia.org The oxidation of indole by CYP enzymes can lead to the formation of intermediates that can then be further metabolized. nih.gov

Other enzyme systems, such as flavin-containing monooxygenases (FMOs), can also play a role. For example, FMO3 has been implicated in the N-oxidation of some tryptamine derivatives. researchgate.net

In Vitro and In Vivo Metabolic Fate Studies

The understanding of a compound's metabolic fate is built upon both in vitro and in vivo studies, which provide complementary information.

In Vitro Studies:

In vitro experiments, often utilizing human liver microsomes (HLM) or S9 fractions, are crucial for identifying potential metabolic pathways and the enzymes involved. researchgate.netresearchgate.net These systems contain a high concentration of drug-metabolizing enzymes, including CYPs and UGTs. dshs-koeln.de For example, incubations of tryptamine derivatives with pooled human liver microsomes (pHLM) have successfully identified numerous Phase I metabolites formed through reactions like demethylation and hydroxylation. researchgate.net

In Vivo Studies:

In vivo studies, conducted in animal models or through analysis of human samples, provide a more complete picture of a compound's metabolism, distribution, and excretion in a whole organism. researchgate.net These studies can reveal metabolites that may not be detected in vitro due to the longer exposure times allowing for more extensive metabolism. researchgate.net For instance, investigations using rat urine have shown a shift in metabolic pathways from in vitro hydroxylation of an alkyl amine group to a more pronounced in vivo hydroxylation of the indole ring. researchgate.net Furthermore, Phase II metabolites like glucuronide conjugates are often more readily detected in in vivo samples. researchgate.net

A comparison of in vitro and in vivo results is essential. For some tryptamines, the main Phase I metabolites found in vitro are comparable to those observed in vivo. researchgate.net However, differences can arise, with further oxidized metabolites often being more prevalent in vivo. researchgate.net

Prediction of Drug-Like Properties and Pharmacokinetic Parameters

In modern drug discovery, computational tools are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds at an early stage.

ADME Predictions:

Interactive Data Table: Predicted ADME Properties of Representative Indole Derivatives

| Compound | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Acceptors | Hydrogen Bond Donors | Lipinski's Rule of 5 Violation |

| This compound | 161.20 nih.gov | 2.7 nih.gov | 1 | 0 | 0 |

| Indole | 117.15 | 2.1 | 0 | 1 | 0 |

| 5-methoxy-tryptamine | 190.24 | 1.6 | 2 | 2 | 0 |

| N,N-dimethyltryptamine (DMT) | 188.27 | 2.6 | 1 | 1 | 0 |

This table provides a snapshot of the predicted physicochemical properties relevant to the ADME profile of this compound and related compounds. These parameters are crucial in the early assessment of a compound's potential as a drug candidate.

Therapeutic and Biomedical Applications of 5 Methoxy 1 Methyl 1h Indole and Its Analogues

Potential as Novel Therapeutic Agents in Oncology and Chemotherapy

Derivatives of 5-methoxy-1-methyl-1H-indole have emerged as a promising class of compounds in the search for new anticancer agents. nih.govnih.gov Their therapeutic potential stems from their ability to interact with various cellular targets and pathways involved in cancer cell proliferation and survival. smolecule.comontosight.ai

Research has shown that certain isatin-indole molecular hybrids, which incorporate the this compound moiety, exhibit significant antiproliferative activity against various human cancer cell lines. nih.govresearchgate.net For instance, one study reported that a series of newly synthesized isatin-indole conjugates demonstrated in vitro antiproliferative activities ranging from 20.3% to 95.9% against tested cancer cell lines. nih.gov One of the most active compounds, 5m , which features the this compound structure, showed an average IC₅₀ value of 1.17 µM, making it approximately seven times more potent than the standard drug sunitinib (B231) in the same assay. nih.gov Further investigation into the mechanism of action of compound 5m revealed that it induced an increase in the number of cells in the G1 phase of the cell cycle, with a corresponding decrease in the G2/M and S phases. nih.gov